4-(3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine
Overview
Description
4-(3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the triazoloquinazoline core, combined with a morpholine ring and a chlorophenyl group, contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step often starts with the cyclization of appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives under acidic or basic conditions to form the triazoloquinazoline scaffold.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl halide reacts with the triazoloquinazoline intermediate.
Attachment of the Morpholine Ring: The final step involves the reaction of the intermediate with morpholine, typically under reflux conditions in the presence of a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cell proliferation and survival, such as kinases or DNA intercalators.
Pathways Involved: The compound can modulate signaling pathways like the MAPK/ERK pathway, leading to apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine
- 4-(3-(4-Fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine
- 4-(3-(4-Methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine
Uniqueness
4-(3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and specificity compared to other halogenated derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c20-14-7-5-13(6-8-14)17-19-21-18(24-9-11-26-12-10-24)15-3-1-2-4-16(15)25(19)23-22-17/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVGQMNHNDZCOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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